![molecular formula C3H4N2 B13422196 1H-Pyrazole-3,4,5-d3](/img/structure/B13422196.png)
1H-Pyrazole-3,4,5-d3
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Overview
Description
1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms The deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-d3 can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the use of terminal alkynes and hydrazines in a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,4,5-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide.
Substitution: Substitution reactions often involve halogenation or alkylation using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1H-Pyrazole-3,4,5-d3 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4,5-d3 involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazole-3,4,5-d3 can be compared with other similar compounds, such as:
1H-Pyrazole-3,4,5-tricarboxylic acid: This compound has carboxylic acid groups at positions 3, 4, and 5, making it more acidic and suitable for different applications.
3,5-Dimethyl-1H-pyrazole: This derivative has methyl groups at positions 3 and 5, which can influence its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable for specific applications where isotopic labeling is required .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Biological Activity
1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole that has garnered interest in various fields of biological research. Its unique isotopic labeling allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance (NMR) studies. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical and Physical Properties
This compound has the following chemical properties:
- Molecular Formula : C3D3N2
- CAS Number : 51038-79-0
- Molecular Weight : 85.08 g/mol
The compound is characterized by its pyrazole ring structure, which is known for conferring various biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving a library of pyrazole derivatives, compounds showed promising inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (MTB). Specifically, certain derivatives demonstrated IC50 values as low as 6.09 µM against intracellular amastigotes of Trypanosoma cruzi .
Compound | Target | IC50 (µM) |
---|---|---|
3j | T. cruzi amastigotes | 2.75 ± 0.62 |
3m | T. cruzi amastigotes | 3.58 ± 0.25 |
Rifampicin | MTB H37Rv | 0.25 |
Anti-inflammatory Properties
Pyrazoles have also been reported to possess anti-inflammatory effects. A study highlighted the potential of specific pyrazole derivatives to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
The biological activity of this compound and its derivatives can be attributed to their interaction with various molecular targets:
- Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : They may interact with receptors to modulate signaling pathways related to inflammation and immune responses .
Study on Trypanocidal Activity
A detailed investigation into the trypanocidal activity of pyrazole derivatives revealed that compounds like 3j and 3m not only inhibited T. cruzi effectively but also demonstrated high selectivity indices (SI) of 112.48 and 44.83 respectively . These findings suggest that modifications to the pyrazole structure can significantly enhance its biological efficacy.
Antimycobacterial Activity
In another study focusing on antimycobacterial activity, several pyrazole derivatives were synthesized and tested against M. tuberculosis. The promising results indicated that these compounds could serve as potential leads for developing new anti-tubercular agents .
Properties
Molecular Formula |
C3H4N2 |
---|---|
Molecular Weight |
71.10 g/mol |
IUPAC Name |
3,4,5-trideuterio-1H-pyrazole |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |
InChI Key |
WTKZEGDFNFYCGP-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(NN=C1[2H])[2H] |
Canonical SMILES |
C1=CNN=C1 |
Origin of Product |
United States |
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